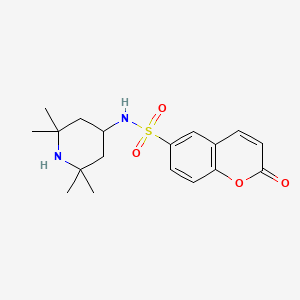

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide

Description

2-Oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide is a coumarin-based sulfonamide derivative. Its structure comprises a coumarin core (2-oxo-2H-chromene) linked to a sulfonamide group at position 6, with the sulfonamide nitrogen bonded to a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl (TMP) substituent (Fig. 1).

Synthesis: The compound is synthesized via refluxing 2-oxo-2H-chromene-6-sulfonyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine in absolute ethanol, followed by recrystallization . This method aligns with general sulfonamide coupling strategies for coumarin derivatives .

Properties

IUPAC Name |

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-17(2)10-13(11-18(3,4)20-17)19-25(22,23)14-6-7-15-12(9-14)5-8-16(21)24-15/h5-9,13,19-20H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMDDAQTLLNCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromene Ring: This step involves the cyclization of a suitable precursor to form the chromene ring.

Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications to the chromene structure can enhance its activity against specific cancer types, making it a candidate for further development in anticancer therapies .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent .

Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry:

- Synthesis of Novel Compounds : It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitution and condensation reactions. Its functional groups allow for the introduction of various substituents, facilitating the development of new pharmacophores .

Material Science

In material science, this compound can be applied in the development of new materials:

- Polymer Chemistry : The sulfonamide group enhances solubility and thermal stability, making it suitable for incorporation into polymer matrices. This property is beneficial for creating advanced materials with specific mechanical and thermal properties .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various chromene derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 µM, suggesting that structural modifications could enhance potency further .

Case Study 2: Antimicrobial Properties

In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 10 µg/mL for both pathogens, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-6-sulfonamide Derivatives

2-Oxo-N-(4-Sulfamoylphenyl)-2H-chromene-6-sulfonamide (Compound 4a)

- Structure : Coumarin core with a 4-sulfamoylphenyl substituent instead of TMP .

- Biological Activity : Demonstrates apoptotic anti-proliferative activity in vitro, likely due to sulfamoylphenyl’s hydrogen-bonding capacity with cellular targets .

- Key Differences :

3-Substituted-2-Imino-2H-chromene-6-sulfonamides

- Structure: 2-Imino instead of 2-oxo coumarin core .

- Biological Activity : These derivatives target α-amylase and α-glucosidase for antidiabetic applications .

- Synthetic Complexity: 2-Imino derivatives require additional steps (e.g., coupling with diazonium salts) compared to the target compound’s straightforward sulfonylation .

Non-Coumarin Sulfonamides with TMP Substituents

4-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)benzenesulfonamide

Bis-TMP Naphthalimide Derivatives

Chromene Derivatives with Varied Substituents

2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-TMP Acetamide

Structural and Functional Comparison Table

Key Research Findings

- Steric Effects : TMP substituents reduce intermolecular π-stacking in crystals, enhancing solubility and stability .

- Bioactivity : Coumarin sulfonamides with aryl substituents (e.g., 4a) show stronger anti-proliferative activity than TMP derivatives, suggesting a trade-off between steric bulk and target affinity .

- Synthetic Flexibility: Diazonium coupling (used for 2-imino derivatives) allows diverse substitutions but requires stringent conditions compared to sulfonamide formation .

Q & A

Q. What are the established synthetic routes for 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via sulfonylation of a chromene precursor with 2,2,6,6-tetramethylpiperidin-4-amine. A solvent-free or mixed-solvent (e.g., ethanol/DMF) approach is common, with temperature and stoichiometry critical for minimizing byproducts. For example, analogous bis-TMP derivatives are synthesized via nucleophilic substitution between nitro-substituted anhydrides and TMP amines, achieving yields >80% under reflux . Catalytic hydrogenation using Cu–Cr/γ-Al₂O₃ has also been reported for precursors like 2,2,6,6-tetramethylpiperidin-4-one, achieving 90% yield under optimized conditions .

Q. How is the molecular structure of this compound resolved, and what crystallographic challenges arise?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s TMP groups often introduce structural disorder, requiring refinement of multiple conformers. For example, bis-TMP naphthalimide derivatives exhibit orthorhombic (Pbca) symmetry with N–H⋯O hydrogen bonds stabilizing the lattice. Key bond lengths (e.g., N2–C5 at 1.357 Å vs. C1–C2 at 1.455 Å) reveal resonance effects, while TMP steric hindrance limits π-stacking . Displacement parameters (Uiso) and thermal ellipsoid modeling are critical for resolving disorder .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR identifies TMP protons (δ 1.0–1.5 ppm for methyl groups) and sulfonamide NH (δ ~8.5 ppm).

- FT-IR : Peaks at 1650–1700 cm⁻¹ confirm carbonyl (C=O) and sulfonamide (S=O) groups.

- UV-Vis : Chromene cores exhibit absorption at 300–400 nm with large Stokes shifts (~100 nm) due to intramolecular charge transfer .

Advanced Research Questions

Q. How do steric and electronic effects of the TMP group influence photostability and material applications?

The bulky TMP groups prevent π-stacking, reducing aggregation-caused quenching (ACQ) and enhancing fluorescence quantum yield. In photostabilizers, TMP radicals scavenge reactive oxygen species (ROS), as seen in hindered amine light stabilizers (HALS) like TM-3, which combine TMP with triazine rings for improved migration resistance . Computational studies (e.g., DFT) can model HOMO-LUMO gaps to predict UV absorption .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or conflicting bond lengths?

Disorder in TMP groups is addressed by refining occupancy ratios (e.g., 50:50 split) and applying restraints to maintain bond geometry. For example, in bis-TMP naphthalimide, N3 disorder was resolved using SHELXL constraints, while hydrogen bonding (N2–H⋯O1, 3.013 Å) guided lattice stabilization . Rietveld refinement for powder samples or high-resolution SCXRD (synchrotron sources) improves accuracy .

Q. How is this compound applied in biomedical or materials research?

- Drug Delivery : TMP-modified hydrogels exhibit self-healing properties via dynamic hydrogen bonds, as shown in TEMPO-cellulose composites .

- Fluorescent Probes : Analogous bis-TMP naphthalimides are used as bioimaging agents due to high quantum yield (>0.8) and photostability .

- Polymer Stabilizers : TMP derivatives inhibit thermal degradation in nylon via radical scavenging, validated by accelerated aging tests (e.g., 500 hrs at 80°C) .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

- Molecular Docking : Screens interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- MD Simulations : Models solvation effects (e.g., in DMSO/water) to predict aggregation behavior.

- QSAR : Correlates TMP substituent positions with antioxidant activity .

Methodological Tables

Table 1: Key Crystallographic Parameters for Analogous TMP Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space Group | Pbca | |

| Bond Length (N2–C5) | 1.357 Å | |

| Hydrogen Bond (N–H⋯O) | 3.013 Å, 165° | |

| Displacement (Uiso) | 0.08–0.12 Ų (TMP methyl) |

Table 2: Synthetic Optimization for TMP Derivatives

| Condition | Outcome | Reference |

|---|---|---|

| Cu–Cr/γ-Al₂O₃, H₂, 80°C | 90% yield from ketone precursor | |

| Ethanol/DMF, reflux | 85% purity, minimal byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.